(2-Chloro-6-iodophenyl)(methyl)sulfane
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Overview
Description
(2-Chloro-6-iodophenyl)(methyl)sulfane is an organic compound with the molecular formula C₇H₆ClIS It is characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, along with a methylsulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-iodophenyl)(methyl)sulfane typically involves the halogenation of a suitable precursor. One common method is the iodination of 2-chlorothiophenol followed by methylation. The reaction conditions often require the use of iodine and a methylating agent such as methyl iodide, under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and methylation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-iodophenyl)(methyl)sulfane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The sulfane group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or modify the sulfane group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, sulfoxides, sulfones, and reduced phenyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Chloro-6-iodophenyl)(methyl)sulfane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of (2-Chloro-6-iodophenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the sulfane group allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-6-bromophenyl)(methyl)sulfane
- (2-Chloro-6-fluorophenyl)(methyl)sulfane
- (2-Chloro-6-iodophenyl)(ethyl)sulfane
Uniqueness
(2-Chloro-6-iodophenyl)(methyl)sulfane is unique due to the combination of chlorine and iodine atoms on the benzene ring, along with the methylsulfane group. This specific arrangement imparts distinct chemical properties, such as reactivity and stability, which are not observed in similar compounds with different halogen or alkyl groups.
Properties
IUPAC Name |
1-chloro-3-iodo-2-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIS/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKKKLWCDJZKCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=C1I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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